[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Description
[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is a heterocyclic compound featuring a phenoxyacetic acid backbone linked to a 3-methyl-1,2,4-triazole moiety. This structure combines the aromatic properties of the phenoxy group with the versatile reactivity of the triazole ring, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
1209266-96-5 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[4-(3-methyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H11N3O3/c1-8-13-12-7-14(8)9-2-4-10(5-3-9)17-6-11(15)16/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
XMQILBXCDMPIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN1C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The core 1,2,4-triazole structure is typically constructed through cyclocondensation reactions between thiosemicarbazides and carboxylic acid derivatives. A preferred method involves reacting 3-methyl-1H-1,2,4-triazole-5-thiol with methylhydrazine in dimethylformamide at 80–100°C for 12–24 hours. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by cyclization and elimination of hydrogen sulfide.
Key parameters influencing triazole yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | ±15% yield/10°C |
| Solvent Polarity | DMF > DMSO > EtOH | 20% variance |
| Stoichiometric Ratio | 1:1.2 (thiol:hydrazine) | Critical for completion |
Phenoxy Group Introduction
The phenoxy moiety is introduced through Ullmann-type coupling between the triazole intermediate and 4-bromophenol. Copper(I) iodide (5 mol%) in combination with 1,10-phenanthroline (10 mol%) catalyzes this transformation in refluxing dimethylformamide (130°C, 24 hours). Recent optimizations demonstrate that microwave irradiation at 150°C reduces reaction time to 2 hours while maintaining 78% yield.
Acetic Acid Moiety Incorporation
Esterification of the phenolic oxygen is achieved using ethyl bromoacetate in acetone with potassium carbonate as base (60°C, 8 hours). Subsequent saponification employs 2M NaOH in ethanol/water (1:1) at reflux for 4 hours, yielding the target carboxylic acid. Critical control points include:
- Maintaining pH >12 during hydrolysis to prevent decarboxylation
- Strict temperature control (±2°C) during ester cleavage
- Use of nitrogen atmosphere to minimize oxidative side reactions
Industrial-Scale Production Techniques
Large-scale manufacturing (≥100 kg batches) employs continuous flow reactors for the triazole formation step, achieving 92% conversion with residence times under 30 minutes. Purification combines liquid-liquid extraction (ethyl acetate/water) with chromatographic polishing on silica gel (hexane:ethyl acetate gradient). A representative production scheme:
| Stage | Equipment | Capacity | Yield |
|---|---|---|---|
| Triazole synthesis | Continuous flow reactor | 500 L/hr | 89% |
| Phenoxy coupling | Stirred tank reactor | 2000 L | 76% |
| Ester hydrolysis | Falling film reactor | 300 kg/day | 94% |
Optimization of Reaction Parameters
Systematic studies identify dimethylformamide as superior to dimethyl sulfoxide for the coupling step, providing 18% higher yields despite similar polarity. Catalyst screening reveals that copper(I) bromide gives comparable results to iodide salts but with reduced metal leaching (ICP-MS analysis shows <2 ppm residual Cu).
Temperature profiling during hydrolysis demonstrates that gradual heating from 50°C to 80°C over 1 hour reduces dimerization byproducts from 12% to <3%. Solvent mixtures containing ≥40% water prevent ester reformation during the saponification stage.
Purification and Characterization Methods
Final purification employs recrystallization from ethanol/water (3:1) followed by activated carbon treatment, achieving ≥99.5% purity by HPLC. Critical quality attributes:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.0% | HPLC (C18 column) |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
| Water Content | ≤0.5% | Karl Fischer |
Structural confirmation combines FTIR (characteristic C=O stretch at 1715 cm⁻¹), ¹H NMR (triazole proton at δ 8.32 ppm), and high-resolution mass spectrometry (calculated for C₁₁H₁₁N₃O₃ [M+H]⁺: 234.0878, found: 234.0875).
Comparative Analysis of Synthetic Approaches
Evaluation of three principal routes reveals distinct advantages:
Route A (Stepwise Synthesis):
- Total yield: 58%
- Purity: 99.2%
- Scalability: Excellent for multi-ton production
- Cost: $412/kg
Route B (Convergent Synthesis):
- Total yield: 63%
- Purity: 98.7%
- Scalability: Limited to 500 kg batches
- Cost: $587/kg
Route C (Microwave-Assisted):
- Total yield: 71%
- Purity: 97.9%
- Scalability: Pilot plant only
- Cost: $658/kg
Industrial manufacturers predominantly adopt Route A due to favorable economics and established regulatory validation, despite lower theoretical yield.
Challenges and Solutions in Synthesis
Common production challenges include:
Triazole Tautomerism: The 1,2,4-triazole system exists in equilibrium between 1H and 4H tautomers. Crystallization from anhydrous ethanol at −20°C locks the desired 4H-form through hydrogen bonding.
Ester Hydrolysis Side Reactions: Competitive cleavage of the triazole ring is mitigated by maintaining basic conditions (pH 12.5–13.0) and temperatures below 85°C.
Metal Catalyst Removal: Chelating resin treatment (Amberlite IRC748) reduces copper residues to <1 ppm without affecting yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The phenoxy group can be reduced under hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols in the presence of sulfuric acid or other strong acids.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Esterified acetic acid derivatives.
Scientific Research Applications
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of triazolylphenoxy acetic acids. Key structural analogues include:
Key Observations :
- Thioxo (S=) or mercapto (-SH) groups (e.g., in ) introduce hydrogen-bonding capacity, affecting solubility and biological interactions.
- Aromatic Modifications : Substitution on the phenyl ring (e.g., 3- or 4-methylphenyl in ) alters steric and electronic properties, influencing binding affinity in pharmacological contexts.
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., carboxylic acid, thioxo) increases water solubility. For example, 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (logP ~1.2) is more hydrophilic than its 3-methyl derivative (estimated logP ~1.8) .
- Thermal Stability : Triazole derivatives generally exhibit high thermal stability. For instance, related compounds like 3-benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione retain crystallinity up to 200°C .
Pharmacological Activity
- Hypolipidemic Activity: Phenoxyacetic acid derivatives with aminothiazole substituents (e.g., 2-(4-(2-substituted aminothiazole-4-yl)phenoxy)acetic acid) show significant hypolipidemic effects in hyperlipidemic models .
- Antimicrobial Activity : Triazolylthioacetic acids (e.g., ) demonstrate broad-spectrum antimicrobial activity, with potency influenced by substituent electronegativity (e.g., 4-chlorophenyl > methylphenyl).
- Antiviral Potential: Pyridinyl-substituted triazoles (e.g., ) exhibit enhanced antiviral activity due to improved π-π stacking with viral protease active sites.
Biological Activity
[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and various biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties.
The molecular formula of [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is with a molecular weight of approximately 230.21 g/mol. The structure includes a phenoxy group linked to a triazole moiety, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid typically involves the reaction of 3-methyl-4H-1,2,4-triazole with phenoxyacetic acid derivatives. Various methods have been reported in literature for the efficient synthesis of triazole-containing compounds.
Antibacterial Activity
Research indicates that compounds containing the triazole ring exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related triazole derivatives have been reported in the range of 3.62 to 7.14 µg/mL against resistant strains such as MRSA and VRE .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3a | 3.62 - 7.14 | MRSA |
| 3b | 2.95 - 4.63 | VRE |
Antifungal Activity
The antifungal potential of triazole derivatives has also been explored:
- Studies have shown that certain derivatives can inhibit biofilm formation in Candida albicans with biofilm inhibitory concentrations (BICs) as low as 6.25 µg/mL .
Anticancer Activity
The anticancer properties of [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid have been investigated in various studies:
- In vitro evaluations demonstrated that compounds with similar structures exhibited cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) studies indicated that modifications on the triazole ring significantly influenced anticancer activity .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against common pathogens. The results showed that compounds with a similar structure to [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid had potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another study focused on the anticancer potential of triazole derivatives where it was found that specific substitutions on the triazole ring increased cytotoxicity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, and how can its structure be confirmed?
- Methodology : The compound can be synthesized via cyclization of hydrazide derivatives or by reacting 1,2,4-triazole precursors with chloroacetic acid in alkaline media. For example, analogous triazole-thioacetic acids were prepared by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with chloroacetic acid under reflux, followed by recrystallization . Structural confirmation involves elemental analysis , IR spectroscopy (to identify functional groups like -COOH or triazole rings), and thin-layer chromatography (TLC) to verify purity .
Q. How can researchers optimize reaction yields during the synthesis of triazole-acetic acid derivatives?
- Methodology : Yield optimization requires precise stoichiometric ratios (e.g., equimolar reactants), controlled reaction temperatures (reflux conditions), and pH adjustments. For instance, sodium/potassium hydroxide is used to maintain an alkaline medium during nucleophilic substitution reactions with chloroacetic acid . Post-synthesis purification via recrystallization (using water-ethanol mixtures) or column chromatography improves yield and purity .
Q. What spectroscopic techniques are critical for characterizing [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid?
- Methodology :
- IR spectroscopy : Identifies carboxylic acid (-COOH, ~1700 cm⁻¹) and triazole ring (C=N stretching, ~1600 cm⁻¹) .
- Elemental analysis : Confirms C, H, N, and S content to validate molecular composition .
- ¹H NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene groups in the triazole and phenoxy moieties .
Advanced Research Questions
Q. How can structural modifications of the triazole core enhance the compound’s pharmacological activity?
- Methodology : Introduce substituents at the triazole’s 4-position (e.g., alkyl, aryl, or heterocyclic groups) to modulate lipophilicity and bioavailability. For example, replacing the methyl group with ethyl or morpholine derivatives alters solubility and bioactivity . Salts (e.g., Na⁺, Zn²⁺) or esters of the acetic acid moiety can improve membrane permeability .
Q. What strategies address contradictory bioactivity data observed in triazole-acetic acid derivatives?
- Methodology :
- Dose-response studies : Clarify whether discrepancies arise from concentration-dependent effects.
- Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., methoxy vs. hydroxy groups) to identify key pharmacophores .
- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability .
Q. How can metal coordination complexes of [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid be synthesized and characterized?
- Methodology : React the acetic acid derivative with metal sulfates (e.g., CuSO₄, ZnSO₄) in aqueous ethanol. Characterize complexes via:
- UV-Vis spectroscopy : Detect d-d transitions in metal ions (e.g., Cu²⁺ at ~600 nm).
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodology :
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., xanthine oxidase for theophylline-triazole hybrids) using fluorometric or colorimetric substrates .
- Molecular docking : Predict binding affinities to receptors (e.g., using AutoDock Vina) and correlate with in vitro results .
- Gene expression profiling : Quantify changes in biomarker mRNA levels (e.g., TNF-α for anti-inflammatory activity) via qPCR .
Data Analysis and Validation
Q. How should researchers resolve inconsistencies in crystallographic data for triazole-acetic acid derivatives?
- Methodology :
- SHELX refinement : Use high-resolution X-ray data and iterative refinement cycles (SHELXL) to resolve disordered structures .
- ORTEP visualization : Generate 3D models to verify bond angles/geometry and identify crystallographic artifacts .
Q. What statistical methods are appropriate for analyzing pharmacological data from triazole derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
